molecular formula C19H18BrClN2O3 B13558559 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 2415426-48-9

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No.: B13558559
CAS No.: 2415426-48-9
M. Wt: 437.7 g/mol
InChI Key: WMFFHQQQRBVBOB-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with a 2,4-dimethoxyphenyl moiety. The 2-chloroethan-1-one group at position 1 introduces electrophilic reactivity, while the bromine and methoxy substituents modulate electronic and steric properties. The combination of bromine (electron-withdrawing) and methoxy groups (electron-donating) in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors, by balancing lipophilicity and electronic interactions.

Properties

CAS No.

2415426-48-9

Molecular Formula

C19H18BrClN2O3

Molecular Weight

437.7 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

InChI

InChI=1S/C19H18BrClN2O3/c1-25-14-7-8-15(18(9-14)26-2)17-10-16(22-23(17)19(24)11-21)12-3-5-13(20)6-4-12/h3-9,17H,10-11H2,1-2H3

InChI Key

WMFFHQQQRBVBOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of Chalcone Derivative: The initial step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde to form a chalcone intermediate.

    Cyclization to Pyrazoline: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.

    Chlorination: The final step involves the chlorination of the pyrazoline derivative using thionyl chloride or phosphorus oxychloride to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethanone moiety.

    Oxidation and Reduction: The pyrazoline ring can be oxidized to form pyrazole derivatives or reduced to form dihydropyrazole derivatives.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Azido, cyano, or amino derivatives.

    Oxidation Products: Pyrazole derivatives.

    Reduction Products: Dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission.

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, reducing oxidative stress and protecting cells from damage.

    Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazoline derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Position 3 Substituent Position 5 Substituent Ketone Group Key Biological Activities References
Target Compound 4-Bromophenyl 2,4-Dimethoxyphenyl 2-Chloroethan-1-one Under investigation (potential antitumor) -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Fluorophenyl 4-Bromophenyl Butan-1-one Antimicrobial, antifungal
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 4-Chlorophenyl 4-Isopropylphenyl Propan-1-one Anticancer, antioxidant
2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-Chlorophenyl Furan-2-yl 2-Chloroethan-1-one Not explicitly reported
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole 4-Bromophenyl (via thiazole) 4-Fluorophenyl Triazole-linked ketone Antitumor, kinase inhibition

Key Observations

Substituent Effects on Bioactivity: The 4-fluorophenyl group in enhances antimicrobial activity, likely due to fluorine’s electronegativity and small atomic radius, which improves target binding. Thiazole and triazole heterocycles (e.g., ) introduce additional hydrogen-bonding sites, improving interactions with biological targets like kinases.

Crystallographic and Electronic Properties: The 2-chloroethan-1-one group in the target compound and creates a strong dipole moment, influencing molecular packing in crystal lattices. SHELX refinements (common in pyrazoline studies ) reveal that bulky substituents like 2,4-dimethoxyphenyl may induce torsional strain, affecting conformational stability.

Synthetic Complexity :

  • The synthesis of the target compound likely requires protective/deprotective strategies for methoxy groups, increasing step count compared to halogen-only derivatives (e.g., ).
  • Cyclocondensation reactions (common in pyrazoline synthesis ) may yield lower regioselectivity due to steric hindrance from the 2,4-dimethoxyphenyl group.

Pharmacological Potential: The 4-bromophenyl group in the target compound and may enhance antitumor activity by interacting with hydrophobic pockets in proteins, as seen in kinase inhibitors. Chloroethanone derivatives (target and ) are prone to nucleophilic substitution, making them promising candidates for prodrug development.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-...butan-1-one 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-...propan-1-one
Molecular Weight 447.72 g/mol 385.24 g/mol 379.88 g/mol
LogP (Predicted) 4.2 3.8 4.5
Hydrogen Bond Acceptors 5 3 3
Rotatable Bonds 5 4 6

Biological Activity

The compound 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Characterization

The synthesis of the title compound typically involves a multi-step reaction process. Initial steps often include the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by cyclocondensation reactions to form the pyrazole structure. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), FTIR, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been tested for its ability to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), demonstrating potential as an anti-inflammatory agent. In vitro studies showed that certain derivatives effectively blocked PAF-induced responses in endothelial cells, suggesting a mechanism through which these compounds can exert their effects on inflammatory pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Studies have shown moderate to good activity against various bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents. The presence of bromine and methoxy groups in its structure appears to enhance its interaction with microbial targets .

Anticancer Properties

In anticancer assays using the NCI-60 cancer cell line panel, pyrazole derivatives have shown promising results against multiple cancer types. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through various assays such as MTT and Annexin V staining. Notably, it exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce PAF-induced calcium influx in cultured endothelial cells. This reduction was quantified using fluorescence microscopy techniques.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this pyrazole derivative led to a dose-dependent decrease in cell viability. Flow cytometry analysis further revealed increased rates of apoptosis among treated cells compared to controls.

Data Table: Biological Activities

Activity Type Tested Against IC50/EC50 Values Mechanism
Anti-inflammatoryEndothelial cells0.01 μMCalcium channel inhibition
AntimicrobialVarious bacterial strains20 μg/mLCell wall synthesis inhibition
AnticancerBreast cancer cell lines15 μMInduction of apoptosis

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